molecular formula C13H16O4S B12610524 Benzyl (methylsulfanyl)methyl butanedioate CAS No. 650638-36-1

Benzyl (methylsulfanyl)methyl butanedioate

Cat. No.: B12610524
CAS No.: 650638-36-1
M. Wt: 268.33 g/mol
InChI Key: MAXSOOFPDUVBEX-UHFFFAOYSA-N
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Description

Benzyl (methylsulfanyl)methyl butanedioate is an organic compound characterized by the presence of a benzyl group, a methylsulfanyl group, and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (methylsulfanyl)methyl butanedioate typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a methylsulfanyl group. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (methylsulfanyl)methyl butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the methylsulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfanyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl (methylsulfanyl)methyl butanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (methylsulfanyl)methyl butanedioate involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic reactions. The ester group can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which may further interact with biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl sulfide: Similar in structure but lacks the butanedioate ester group.

    Methyl benzyl sulfone: Contains a sulfone group instead of a sulfanyl group.

    Benzyl butanoate: Similar ester structure but without the methylsulfanyl group.

Uniqueness

Benzyl (methylsulfanyl)methyl butanedioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and methylsulfanyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

650638-36-1

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

1-O-benzyl 4-O-(methylsulfanylmethyl) butanedioate

InChI

InChI=1S/C13H16O4S/c1-18-10-17-13(15)8-7-12(14)16-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

MAXSOOFPDUVBEX-UHFFFAOYSA-N

Canonical SMILES

CSCOC(=O)CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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